molecular formula C18H23N3O4 B11998534 1-ethyl-N'-hexanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

1-ethyl-N'-hexanoyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11998534
M. Wt: 345.4 g/mol
InChI Key: GZRPSXXTRRXBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl group at the 1-position and the hydroxy and oxo groups at the 4- and 2-positions, respectively. The carboxylic acid group is then introduced at the 3-position, and finally, the hexanoyl hydrazide group is attached to the carboxylic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antibacterial or antiviral agent.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE include other quinoline derivatives such as:

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

1-ethyl-N'-hexanoyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C18H23N3O4/c1-3-5-6-11-14(22)19-20-17(24)15-16(23)12-9-7-8-10-13(12)21(4-2)18(15)25/h7-10,23H,3-6,11H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

GZRPSXXTRRXBHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.